molecular formula C10H9N B044275 6-Methylquinoline CAS No. 91-62-3

6-Methylquinoline

Cat. No. B044275
CAS RN: 91-62-3
M. Wt: 143.18 g/mol
InChI Key: LUYISICIYVKBTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-methylquinoline derivatives involves several innovative approaches. One method includes a two-step process starting from 4-bromoisoquinoline and 2-bromoaniline via a selective Buchwald–Hartwig reaction followed by a Pd-catalyzed intramolecular direct arylation involving C(sp2)–H activation (Van Baelen et al., 2008). Another study reported an improved synthesis route for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline, highlighting the elucidation of stereochemistry for its diastereoisomers (Mathison & Tidwell, 1976).

Molecular Structure Analysis

The crystal structures of 6-methylquinoline co-crystals with various nitrobenzoic acids have been determined, shedding light on the hydrogen-bonded structures and molecular arrangement (Gotoh & Ishida, 2020). Such studies are fundamental in understanding the intermolecular interactions and stability of 6-methylquinoline complexes.

Chemical Reactions and Properties

6-Methylquinoline undergoes various chemical reactions, including selective methylation, cycloaddition, and oxidation processes, to yield novel compounds with potential biological and pharmaceutical applications. Research on the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one provides insights into the reaction mechanisms and synthetic strategies for quinoline derivatives (Wlodarczyk et al., 2011).

Scientific Research Applications

  • Inhibition of Monoamine Oxidase : Methylquinolines, including 6-Methylquinoline, have been found effective in inhibiting type A monoamine oxidase in human brain synaptosomal mitochondria, with 6-Methylquinoline being a particularly potent inhibitor (Naoi & Nagatsu, 1988).

  • Anticancer Applications : Derivatives of methylquinolines have shown promise in anticancer therapy. For example, certain methoxy-substituted 3-formyl-2-phenylindoles, which are structurally related to methylquinolines, can inhibit tubulin polymerization and disrupt microtubule assembly in human breast cancer cells (Gastpar et al., 1998). Additionally, compounds like Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have demonstrated significant antiproliferative activity against human cancer cells, potentially due to their effects on tubulin polymerization (Minegishi et al., 2015).

  • Synthetic Chemistry Applications : 6-Methylquinoline has been involved in studies focusing on the development of efficient synthetic routes and understanding the regioselectivity in nucleophilic amination reactions. For instance, efficient synthetic routes for 6- and 7-bromo-2-methylquinoline-5,8-diones have been developed, revealing unusual regioselectivity in nucleophilic amination reactions (Choi & Chi, 2004).

  • Antimicrobial Potentials : Research has indicated the potential of 6-Methylquinoline and its analogues in developing eco-friendly, natural preservatives against foodborne bacteria. Citrullus colocynthis fruits and 4-methylquinoline analogues, for example, have shown antimicrobial potentials against foodborne bacteria (Kim et al., 2014).

  • Biodegradation Studies : Studies have also explored the biodegradation of 6-Methylquinoline. For instance, Pseudomonas putida can transform quinolines to hydroxyquinolines, enabling the biodegradation of 6-methylquinoline in both aqueous and nonaqueous bioreactors (Rothenburger & Atlas, 1993).

  • Metabolic Studies : The hepatic metabolism of 8-methylquinoline and its noncarcinogenic isomer 6-Methylquinoline has been examined, revealing alcohol as the major metabolite, with phenols and dihydrodiols as minor products for both compounds (Scharping et al., 1993).

Safety And Hazards

This compound may be absorbed through the skin and it causes skin irritation . The vapor or mist is irritating to the eyes, mucous membranes, and upper respiratory tract . When heated to decomposition, it emits toxic fumes .

properties

IUPAC Name

6-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3
Source PubChem
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InChI Key

LUYISICIYVKBTA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=C(C=C1)N=CC=C2
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Molecular Formula

C10H9N
Record name 6-METHYLQUINOLINE
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DSSTOX Substance ID

DTXSID3020887
Record name 6-Methylquinoline
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Molecular Weight

143.18 g/mol
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Physical Description

6-methylquinoline appears as clear pale yellow liquid or oil. (NTP, 1992), Liquid, Colourless oily liquid; Pungent heavy quinoline-like odour
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Boiling Point

497.5 °F at 760 mmHg (NTP, 1992), 259.00 to 261.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), Soluble in benzene and ether; Slightly soluble in water, Soluble (in ethanol)
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Density

1.0654 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.060-1.066
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Vapor Pressure

3 mmHg at 75 °F ; 5.6 mmHg at 111 °F; 10.5 mmHg at 149 °F (NTP, 1992)
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Product Name

6-Methylquinoline

CAS RN

91-62-3
Record name 6-METHYLQUINOLINE
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Melting Point

-8 °F (NTP, 1992), -22 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,610
Citations
S Bawa, S Kumar, S Drabu… - Journal of Pharmacy and …, 2009 - journals.lww.com
Purpose: A series of 2-chloro-6-methylquinoline hydrazones (3a-o) were synthesized by the condensation of substituted acyl hydrazines, semicarbazide, thiosemicarbazide, and INH …
Number of citations: 26 journals.lww.com
MB Hursthouse, KMA Malik, JE Davies… - … Section B: Structural …, 1978 - scripts.iucr.org
… The complex was prepared by adding the stoichio-metric amount of 6-methylquinoline to a solution of Co acetylacetonate dihydrate in toluene. Suitable crystals were obtained by …
Number of citations: 12 scripts.iucr.org
JD Capps - Journal of the American Chemical Society, 1947 - ACS Publications
… 6-Methylquinoline.—A combination of the procedure reported by Clarke and Davis1 with that of Cohn2 for synthesizing quinoline was used to convert p-toluidine into 6-methylquinoline …
Number of citations: 14 pubs.acs.org
SM Yu, CH Park, PG Kim, C Kim, Y Kim - … Section E: Structure …, 2008 - scripts.iucr.org
… In this work, we have employed 6-methylquinoline to … structure of new copper(II) benzoate with 6-methylquinoline. … groups and two terminal 6-methylquinoline ligands. The octahedral …
Number of citations: 11 scripts.iucr.org
RK Somvanshi, R Subashini, V Dhanasekaran… - Journal of Chemical …, 2008 - Springer
… 2,4-Dichloro-6-methylquinoline was crystallized from its solution in 80:20 acetone–water … The results suggest that 2,4-dichloro-6-methylquinoline is a potent anti tumor agent and it is …
Number of citations: 11 link.springer.com
WG Christiansen, MA Dolliver - Journal of the American Chemical …, 1941 - ACS Publications
Dielectric constants of solutions of the mer-curic halides in 1, 4-dioxane were measured a few years ago in this Laboratory. The values re-ported1 for the electric moments were, in …
Number of citations: 3 pubs.acs.org
S Rothenburger, RM Atlas - Applied and environmental …, 1993 - Am Soc Microbiol
… on a mixture of quinoline and 6-methylquinoline, a quinoline… 6-methylquinoline, which initially was resistant to microbial attack, as a sole source of carbon and energy. 6-Methylquinoline …
Number of citations: 39 journals.asm.org
S Kumar, S Bawa, D Kaushik… - Archiv der Pharmazie, 2011 - Wiley Online Library
… A number of secondary and tertiary amines bearing 2-chloro-6-methylquinoline were synthesized by nucleophilic substitution reaction of 3-(chloromethyl)-2-chloro-6-methylquinoline …
Number of citations: 4 onlinelibrary.wiley.com
TA Neely, JD Capps - Journal of the American Chemical Society, 1955 - ACS Publications
… 2,8-Dichloro-6-methylquinoline (XVH).—8-Chloro-6methylquinoline (85 g.) was treated with … -dimethyl-2-quinolone into 8-bromo-2-chloro-6-methylquinoline except that the heating was …
Number of citations: 6 pubs.acs.org
A Bencini, C Benelli, D Gatteschi… - Inorganic Chemistry, 1980 - ACS Publications
… with 6-methylquinoline, pyridine, and water have been recorded. The g values are in each case anisotropic, the g± splitting increasing on passing from 6methylquinoline to pyridine and …
Number of citations: 41 pubs.acs.org

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